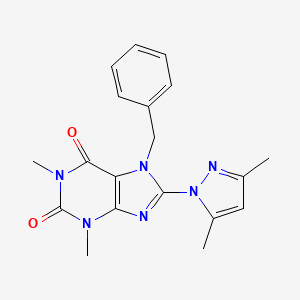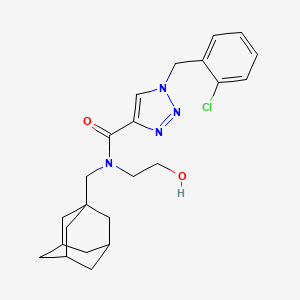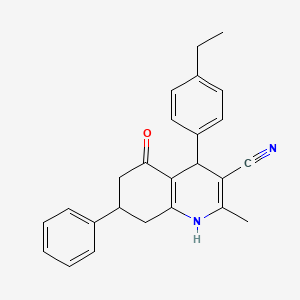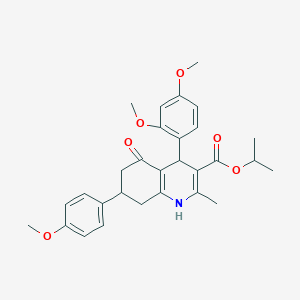![molecular formula C15H8F7NO B5036989 N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of small molecule inhibitors and has shown promising results in inhibiting the activity of certain enzymes and proteins.
作用機序
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide inhibits the activity of enzymes and proteins by binding to their active sites. This compound has a unique chemical structure that allows it to interact with the active sites of these enzymes and proteins, thereby preventing their activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of stable complexes with the target enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is its relatively simple synthesis method and high purity. This makes it an attractive compound for large-scale production and for use in lab experiments. This compound is also highly specific in its inhibition of target enzymes and proteins, which reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is still under investigation, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of this compound-based therapies for cancer treatment is an active area of research. Finally, the investigation of the mechanism of action of this compound and its interaction with target enzymes and proteins is an ongoing area of research that will provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide involves the reaction of 4-fluoroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been shown to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in gene expression regulation. Inhibition of these enzymes and proteins can have significant implications in the treatment of various diseases, including cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKNQNCWQXWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)

![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)


![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5036971.png)
![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)
